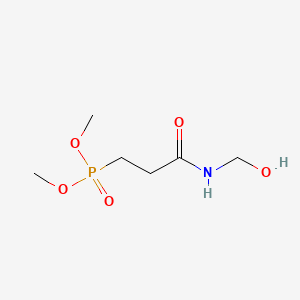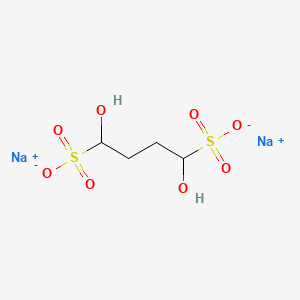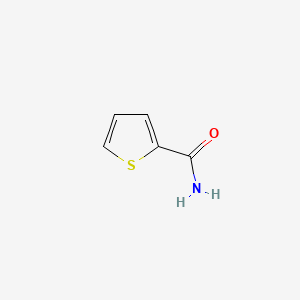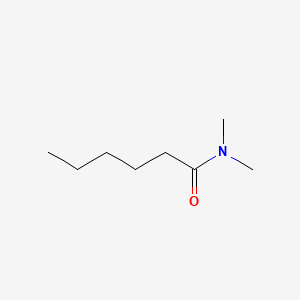
3-(ジメチルホスホノ)-N-メチロールプロピオンアミド
説明
3-(Dimethylphosphono)-N-methylolpropionamide, also known as DMPN, is an organophosphonate compound that has been widely studied due to its wide range of applications in scientific research. It is a highly versatile compound that has been used in a variety of research fields, such as biochemistry, pharmacology, and biotechnology.
科学的研究の応用
化学研究
ヘテロ環の合成: この化合物は、医薬品や農薬の開発に不可欠なヘテロ環化合物の合成に使用されています。 そのホスホノ基は、ホルナー・ワズワース・エモンズ反応などの反応に関与することができます 。これにより、環状構造の合成における中間体となる様々なアルケンが生成されます。
生物学
蛍光プローブの開発: 生物学的研究において、「3-(ジメチルホスホノ)-N-メチロールプロピオンアミド」は蛍光プローブを開発するための前駆体となり得ます 。これらのプローブは、分子レベルで生物学的プロセスを可視化および追跡するために不可欠であり、細胞機能や疾患メカニズムについての洞察を提供します。
材料科学
難燃性: この化合物は、潜在的な難燃剤として特定されています 。材料科学におけるその用途には、繊維やその他の材料の耐火性を向上させることが含まれ、様々な産業用途における安全性に貢献します。
医学研究
医薬品合成: 医学研究において、「3-(ジメチルホスホノ)-N-メチロールプロピオンアミド」は医薬品化合物の合成に関与する可能性があります。 その構造は、潜在的な治療用途を持つ新規薬剤の開発につながる可能性のある修飾を可能にします .
環境研究
環境影響評価: この化合物の誘導体は、特に生分解性と毒性という観点から、環境への影響について研究されています 。これらの側面を理解することは、化学製造および使用における持続可能な慣行を開発するために不可欠です。
医薬品
薬剤設計と開発: 「3-(ジメチルホスホノ)-N-メチロールプロピオンアミド」は、薬剤の設計と開発において役割を果たします。 その化学的性質により、特定の薬理学的活性を有する化合物を生成するための構成要素となります .
産業用途
繊維産業: 繊維産業では、この化合物は難燃性のために使用され、家庭用家具や産業用作業着など、様々な設定で使用される生地の安全性を向上させています .
先端研究用途
超解像顕微鏡: この化合物の誘導体は、ナノスケールで構造を観察するために不可欠な超解像顕微鏡技術の解像度を向上させるために使用できる可能性があります .
特性
IUPAC Name |
3-dimethoxyphosphoryl-N-(hydroxymethyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14NO5P/c1-11-13(10,12-2)4-3-6(9)7-5-8/h8H,3-5H2,1-2H3,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCONGYNHPPCHSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CCC(=O)NCO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9040215 | |
| Record name | Dimethyl (3-((hydroxymethyl)amino)-3-oxopropyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9040215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Phosphonic acid, P-[3-[(hydroxymethyl)amino]-3-oxopropyl]-, dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
20120-33-6 | |
| Record name | Dimethyl P-[3-[(hydroxymethyl)amino]-3-oxopropyl]phosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20120-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrovatex CP | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020120336 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonic acid, P-[3-[(hydroxymethyl)amino]-3-oxopropyl]-, dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethyl (3-((hydroxymethyl)amino)-3-oxopropyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9040215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl [3-[(hydroxymethyl)amino]-3-oxopropyl]phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.557 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYL N-HYDROXYMETHYLCARBAMOYLETHYLPHOSPHONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ODS75TAJ4V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3-(Dimethylphosphono)-N-methylolpropionamide interact with cellulose to impart flame retardant properties?
A1: 3-(Dimethylphosphono)-N-methylolpropionamide, often referred to by its commercial name Pyrovatex, functions as a flame retardant for cellulose through phosphorylation. [] When exposed to heat, the phosphorus within the compound chemically reacts with cellulose. This phosphorylation process forms a char layer on the cellulose surface, acting as a protective barrier. This char layer inhibits further cellulose degradation, reduces the release of flammable volatile gases, and limits the heat generated during combustion, thereby hindering flame propagation. [] The presence of nitrogen in the 3-(Dimethylphosphono)-N-methylolpropionamide structure further enhances its flame-retardant efficiency due to the phosphorus-nitrogen synergism. []
Q2: Can you describe a specific application of 3-(Dimethylphosphono)-N-methylolpropionamide in improving the flame retardancy of cellulosic fabrics?
A2: Research demonstrates the effective application of 3-(Dimethylphosphono)-N-methylolpropionamide in treating Lyocell fibers to enhance flame retardancy. [] In this study, researchers used hexamethylolmelamine as a cross-linking agent to graft 3-(Dimethylphosphono)-N-methylolpropionamide onto the Lyocell fibers. This post-treatment process successfully increased the Limiting Oxygen Index (LOI) of the fibers, a key indicator of flame retardancy. The study highlighted the impact of processing conditions, such as concentration, microwave treatment time, and baking temperature, on both the mechanical properties and phosphorus content of the treated fibers. []
Q3: Are there alternative methods for applying 3-(Dimethylphosphono)-N-methylolpropionamide to cotton fabrics for flame retardancy?
A3: Research indicates the use of a blocked isocyanate in conjunction with 3-(Dimethylphosphono)-N-methylolpropionamide to develop an eco-friendly, less toxic, and washing-durable flame-retardant finishing for cotton fabrics. [] This approach highlights the ongoing exploration of alternative methods and formulations to enhance the application and performance of 3-(Dimethylphosphono)-N-methylolpropionamide in textile treatments. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















